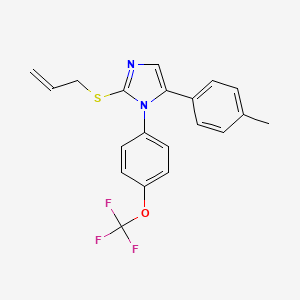

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c1-3-12-27-19-24-13-18(15-6-4-14(2)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-11,13H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCYKZMQWJDISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the allylthio group: This step involves the reaction of the imidazole derivative with allylthiol under basic conditions.

Attachment of the p-tolyl group: This can be done via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Incorporation of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate compound with a trifluoromethoxyphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Notes:

- *Estimated from molecular formula (C₂₀H₁₇F₃N₂OS).

- †Predicted based on similar compounds (e.g., XLogP³ = 2.6 for methoxyphenyl analog ).

- ‡Higher due to bromine’s hydrophobicity.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) groups .

Thiol (-SH): Enhances hydrogen-bonding capacity but may reduce stability due to oxidation susceptibility .

Halogen Effects :

Biological Activity

The compound 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can be represented as follows:

- Core Structure : Imidazole ring

- Substituents :

- Allylthio group at position 2

- p-Tolyl group at position 5

- Trifluoromethoxyphenyl group at position 1

The biological activity of imidazole derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, compounds with similar structures have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and to exhibit antimicrobial properties.

Anticancer Activity

Recent studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, leading to cell cycle arrest. For example, compounds structurally related to our target compound have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism typically involves targeting the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis.

| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 52 | MCF-7 | Tubulin inhibition |

| Compound B | 74 | MDA-MB-231 | Apoptosis induction |

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. A study on related compounds indicated that structural features such as electron-withdrawing groups significantly enhance antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of an imidazole NH group is crucial for activity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | MRSA | 16 µg/mL |

| Compound D | E. coli | 32 µg/mL |

Study on Anticancer Properties

In a comprehensive evaluation of various imidazole derivatives, including those similar to our compound, researchers found that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluoromethoxy group in increasing lipophilicity and cellular uptake .

Research on Antimicrobial Efficacy

A preliminary exploration of analogues revealed that modifications at the C-2 position of imidazoles significantly influenced their antibacterial efficacy. Compounds with both electron-withdrawing groups and aryl rings showed potent activity against resistant bacterial strains .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 2-(allylthio)-5-aryl-1H-imidazole derivatives, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step protocols, such as:

- Condensation reactions : Substituted benzaldehyde derivatives react with ammonium acetate and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the imidazole core .

- Thiol-ene "click" chemistry : Allylthio groups are introduced via radical-mediated thiol-ene coupling, requiring photoinitiators (e.g., DMPA) and UV irradiation .

- Catalytic cross-coupling : Palladium-catalyzed C–H arylation (e.g., using Pd(OAc)₂ and ligands like XPhos) enables late-stage diversification of the imidazole scaffold .

Optimization : Key parameters include solvent polarity (e.g., acetonitrile vs. DMF), temperature control (60–120°C), and catalyst loading (1–5 mol%). Reaction progress is monitored via TLC or HPLC .

Q. Q2. Which analytical techniques are critical for verifying the structure and purity of this compound?

A2. Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., allylthio protons at δ 3.2–3.8 ppm; trifluoromethoxy group at δ 121–125 ppm in ¹³C) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., ±0.3% deviation) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Advanced Methodological Challenges

Q. Q3. How can computational docking studies guide the design of analogs targeting specific receptors (e.g., TGR5)?

A3.

- Software selection : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. The scoring function incorporates empirical and knowledge-based terms for affinity estimation .

- Protocol :

- Prepare the ligand (imidazole derivative) and receptor (TGR5 crystal structure, PDB: 6KJQ) by adding hydrogens and assigning charges.

- Define a grid box around the binding pocket (20 ų) and run 20 docking simulations.

- Cluster results by RMSD (<2.0 Å) and prioritize poses with favorable ΔG values (e.g., <−8 kcal/mol) .

- Validation : Compare predicted binding poses with experimental mutagenesis data (e.g., key residues: Arg258, Tyr89) .

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation observed in NMR spectra?

A4. Single-crystal X-ray diffraction provides definitive evidence for:

- Torsional angles : Allylthio group orientation relative to the imidazole plane (e.g., dihedral angles of 15–30°) .

- Intermolecular interactions : Weak C–H⋯S or π-π stacking (3.3–3.5 Å) influencing packing stability .

- Disorder resolution : Occupancy refinement for disordered dithiolane rings (e.g., 60:40 ratio) using SHELXL .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly as a TGR5 agonist?

A5.

- cAMP accumulation assay : HEK293 cells transfected with human TGR5 are treated with the compound (0.1–10 μM). cAMP levels are quantified using ELISA or BRET-based sensors (EC₅₀ values typically <100 nM for potent agonists) .

- Selectivity screening : Counter-screen against related GPCRs (e.g., FXR, LXR) to confirm TGR5 specificity .

Q. Q6. How do structural modifications (e.g., substituents on the aryl groups) impact potency and metabolic stability?

A6. Key SAR insights include:

- Trifluoromethoxy group : Enhances metabolic stability by resisting cytochrome P450 oxidation (t₁/₂ > 2 hours in liver microsomes) .

- Allylthio vs. methylthio : Allylthio improves solubility (LogP reduction by 0.5–1.0) but may reduce oral bioavailability due to glutathione conjugation .

- p-Tolyl substitution : Hydrophobic interactions with TGR5’s binding pocket increase affinity (ΔΔG = −1.2 kcal/mol vs. unsubstituted phenyl) .

Data Contradictions and Resolution

Q. Q7. How can discrepancies in biological activity between computational predictions and experimental results be addressed?

A7. Potential strategies:

- Re-evaluate docking parameters : Adjust grid box size or include explicit water molecules in simulations .

- Probe off-target effects : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase inhibition .

- Assay optimization : Validate cell line viability (e.g., >90% by MTT assay) and confirm compound solubility in assay buffers .

Safety and Handling

Q. Q8. What safety precautions are recommended for handling this compound in laboratory settings?

A8.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: <0.1 mmHg at 25°C) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Applications

Q. Q9. Can this compound serve as a precursor for radiopharmaceuticals (e.g., PET tracers)?

A9. Feasible via isotopic labeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.